[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
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Overview
Description
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopentyloxy group and a methanamine group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentyloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclopentyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological properties, including as intermediates in the synthesis of drug candidates.
Industry:
Chemical Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine largely depends on its application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like hypervalent iodine and TEMPO, leading to the formation of carbonyl compounds . The molecular targets and pathways involved in these reactions include the activation of the amine group and subsequent formation of imine intermediates.
Comparison with Similar Compounds
- [2-(Cyclopentyloxy)pyridin-4-yl]methanamine
- [2-(Cyclopentyloxy)pyridin-2-yl]methanamine
- [2-(Cyclohexyloxy)pyridin-3-yl]methanamine
Uniqueness:
- Structural Differences: The position of the cyclopentyloxy group on the pyridine ring and the nature of the substituent (cyclopentyl vs. cyclohexyl) can significantly influence the chemical reactivity and physical properties of these compounds.
- Reactivity: [2-(Cyclopentyloxy)pyridin-3-yl]methanamine may exhibit unique reactivity patterns in substitution and oxidation reactions compared to its analogs due to steric and electronic effects .
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPYLOUPWTVBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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